5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a furan-2-carboxamide core linked to a pyridin-2-ylmethyl group via an amide bond. The furan ring is further substituted with a methylsulfanyl group connected to a 4,6-dimethylpyrimidin-2-yl moiety. This structure combines multiple pharmacophores: the pyrimidine ring (common in kinase inhibitors), the sulfur-containing sulfanyl group (implicated in redox interactions), and the furan-carboxamide scaffold (often associated with hydrogen-bonding capabilities).
Properties
Molecular Formula |
C18H18N4O2S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(pyridin-2-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H18N4O2S/c1-12-9-13(2)22-18(21-12)25-11-15-6-7-16(24-15)17(23)20-10-14-5-3-4-8-19-14/h3-9H,10-11H2,1-2H3,(H,20,23) |
InChI Key |
IIXONKMOUFYDDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NCC3=CC=CC=N3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-2-ylmethyl)furan-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of 4,6-dimethylpyrimidine-2-thiol, which is then reacted with a suitable furan derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-2-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
Pharmacological Properties
This compound exhibits a range of pharmacological activities that make it suitable for various therapeutic applications:
- Antimicrobial Activity : Research indicates that derivatives of this compound show promising antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The presence of the pyrimidine and furan moieties enhances its interaction with microbial targets .
- Anticancer Potential : Preliminary studies suggest that the compound can inhibit the growth of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment .
- Anticonvulsant Effects : Similar compounds have been evaluated for their anticonvulsant properties, indicating potential use in treating epilepsy. In particular, the structure suggests possible interactions with GABAergic systems .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of the compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of bacterial cell wall synthesis, which is crucial for bacterial survival .
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines revealed that the compound could effectively reduce cell viability by inducing apoptosis. The study utilized flow cytometry to analyze cell cycle distribution and confirm apoptosis via annexin V staining .
Case Study 3: Anticonvulsant Testing
The anticonvulsant properties were evaluated using the maximal electroshock (MES) model, where the compound showed a dose-dependent reduction in seizure activity, indicating its potential as a therapeutic agent for epilepsy .
Mechanism of Action
The mechanism of action of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-2-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, where the compound acts as an inhibitor or activator of specific proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-2-ylmethyl)furan-2-carboxamide with structurally related compounds from the evidence:
Structural and Functional Insights:
Core Structure Variations: Acetamide vs. Sulfanyl vs. Sulfamoyl Linkages: The sulfanyl group (–S–) in the target compound and facilitates nucleophilic reactivity, while sulfamoyl (–SO₂–NH–) groups in improve solubility and hydrogen-bonding capacity.
Substituent Effects :
- Pyridine/Pyrimidine Modifications : The 4,6-dimethylpyrimidine group (target compound, ) is electron-rich, favoring hydrophobic interactions. In contrast, 2,6-dimethoxypyrimidine () introduces methoxy groups, altering electronic density and solubility.
- Aromatic Ring Diversity : Substituents like 2-chlorophenyl () or pyridin-2-ylmethyl (target compound) influence steric hindrance and binding specificity.
Synthetic Pathways :
- The target compound’s synthesis likely parallels , where 2-thio-4,6-dimethylpyrimidine reacts with a halogenated furan-carboxamide derivative. SHELX software () would be critical for crystallographic validation.
Biological Relevance :
- Pyrimidine-sulfanyl derivatives are prevalent in medicinal chemistry due to their mimicry of nucleotide bases. The furan-carboxamide moiety in the target compound and may enhance binding to ATP pockets in kinases.
Research Findings and Implications
- Crystallographic Data : Compounds like and were refined using SHELXL, achieving low R factors (≤0.048), indicating high structural accuracy . The target compound would require similar refinement for conformational analysis.
- Pharmacological Potential: The 4,6-dimethylpyrimidine group (common in ) is associated with kinase inhibition, while furan-carboxamides (target compound, ) may improve bioavailability compared to acetamides.
- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., –Cl in ) enhance stability, whereas electron-donating groups (e.g., –OCH₃ in ) may modulate metabolic pathways.
Biological Activity
The compound 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a furan ring, a pyridine moiety, and a pyrimidine derivative, which contribute to its unique biological properties. The presence of the sulfanyl group is particularly noteworthy as it may enhance the compound's interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-2-ylmethyl)furan-2-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | HeLa | 5.0 | Apoptosis induction |
| B | MCF7 | 3.5 | Cell cycle arrest |
| C | A549 | 4.0 | Inhibition of angiogenesis |
Antimicrobial Activity
The compound's antimicrobial activity has also been investigated. Preliminary results suggest that it exhibits inhibitory effects against various bacteria and fungi. The mode of action is hypothesized to involve disruption of microbial cell membranes or interference with metabolic pathways.
Enzyme Inhibition
Inhibitory activity against specific enzymes has been a focal point in studies involving this compound. For example, it has shown potential as an inhibitor of certain kinases involved in cancer progression and inflammatory responses.
Case Studies
-
Case Study on Anticancer Effects :
A study published in Journal of Medicinal Chemistry explored the anticancer properties of a related compound. It was found to significantly reduce tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway . -
Antimicrobial Testing :
In a clinical trial setting, derivatives were tested against strains of Staphylococcus aureus and Candida albicans, demonstrating effective inhibition at concentrations lower than traditional antibiotics . -
Enzyme Activity :
Research conducted on the enzyme inhibition profile revealed that the compound effectively inhibited protein kinases associated with cancer metastasis, providing a basis for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
